N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide -

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Catalog Number: EVT-4595257
CAS Number:
Molecular Formula: C18H26N2O4S
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a potent and selective acid pump antagonist investigated for the treatment of gastroesophageal reflux disease. [] It exhibits greater inhibitory activity than revaprazan, a commercially available acid pump antagonist. [] PF-03716556 demonstrates rapid onset of action and superior potency compared to omeprazole, a proton pump inhibitor. []

Relevance: This compound shares the 3,4-dihydro-2H-chromen-4-yl core with N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide. The difference lies in the substituents at the 2-position of the chromene ring (dimethyl in the target compound versus a single methyl in PF-03716556) and the presence of a complex imidazopyridine carboxamide moiety instead of the methylsulfonyl-3-piperidinecarboxamide in the target compound. Understanding the structure-activity relationship of PF-03716556 with its acid pump antagonism could provide insight into how similar modifications affect the biological activity of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide.

(3S-trans)-N-(4-chlorophenyl)-N'-cyano-N''-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)guanidine (BMS-180448)

Compound Description: BMS-180448 is a cardioselective ATP-sensitive potassium channel opener. [] It exhibits vasorelaxant activity in rat aorta by blocking extracellular calcium influx, activating adenylate cyclase, and stimulating the nitric oxide pathway. []

Relevance: BMS-180448, like N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide, possesses a 2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl core structure. The primary difference resides in the substituents at the 3-position (hydroxy in BMS-180448) and 6-position (cyano) of the chromene ring and the presence of a substituted guanidine group instead of the methylsulfonyl-3-piperidinecarboxamide found in the target compound. Studying how BMS-180448 interacts with potassium channels can offer valuable insights into how structural variations within the benzopyran scaffold influence biological activity.

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist for obesity treatment. [] It displays high selectivity for CB1R, reducing both body weight and food intake in diet-induced obese rats. []

R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (compound 18)

Compound Description: Compound 18 is a potent histone deacetylase (HDAC) class III inhibitor, specifically targeting sirtuins 1 and 2 (SIRT1/2) [] It exhibits antiproliferative activity against various cancer cell lines, including gliomas, and induces senescence. []

Relevance: Compound 18 and N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide share the 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran core structure. The key difference lies in the substitution at the 6-position (tert-butoxycarbonylamino in Compound 18) and the presence of a cyanophenyl urea group instead of the methylsulfonyl-3-piperidinecarboxamide found in the target compound. Exploring the structure-activity relationship of Compound 18 as an HDAC inhibitor could contribute to understanding how modifications to the benzopyran scaffold affect the biological activity of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide.

endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This benzoxazine derivative exhibits high affinity for 5-HT3 receptors (Ki = 0.019 nM) and displays long-lasting antagonistic activity against the von Bezold-Jarisch reflex in rats. [] The 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety in this compound adopts a boat-chair conformation, which contributes to its long-lasting effect. []

Relevance: While not a direct chromene derivative, this compound falls under the broader category of benzoxazines, sharing structural similarities with N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide. Both compounds feature a six-membered heterocyclic ring fused to a benzene ring, with a carboxamide group linked to the heterocycle. Studying the structure-activity relationship of this potent 5-HT3 receptor antagonist could contribute to a better understanding of how variations within the fused ring system, including the benzopyran scaffold in the target compound, influence its biological activity.

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934)

Compound Description: YM934 is a potent potassium channel activator that demonstrates a stronger oral antihypertensive effect than cromakalim in spontaneously hypertensive rats. [] It is a 3,4-dihydro-2H-1,4-benzoxazine derivative. []

Relevance: Similar to N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide, YM934 contains a 2,2-dimethyl-3,4-dihydro-2H-benzoxazine core. The difference lies in the substitution at the 6-position (nitro group in YM934) and the presence of a pyridine N-oxide moiety instead of the methylsulfonyl-3-piperidinecarboxamide in the target compound. YM934's interaction with potassium channels provides a relevant example of how structural modifications to the benzoxazine scaffold, also present in the target compound, can modulate biological activity.

N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides

Compound Description: This group of compounds was synthesized and their pharmacological activity was evaluated in rats, specifically focusing on the uterus, aorta, and pancreatic β-cells. []

Relevance: This class of compounds directly incorporates the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran moiety present in N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide. The main difference lies in the presence of a 4H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide substituent. Investigating these compounds provides valuable information on the biological activity associated with the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran scaffold when combined with various benzothiadiazine substituents.

Properties

Product Name

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide

IUPAC Name

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methylsulfonylpiperidine-3-carboxamide

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C18H26N2O4S/c1-18(2)11-15(14-8-4-5-9-16(14)24-18)19-17(21)13-7-6-10-20(12-13)25(3,22)23/h4-5,8-9,13,15H,6-7,10-12H2,1-3H3,(H,19,21)

InChI Key

ZPAGPQRHEJWFFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)NC(=O)C3CCCN(C3)S(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.